molecular formula C11H13NO2 B2507728 (5-Methoxy-1-methyl-1H-indol-3-yl)methanol CAS No. 313535-18-1

(5-Methoxy-1-methyl-1H-indol-3-yl)methanol

Cat. No. B2507728
CAS RN: 313535-18-1
M. Wt: 191.23
InChI Key: SFQDLZHDCWLFEF-UHFFFAOYSA-N
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Description

“(5-Methoxy-1-methyl-1H-indol-3-yl)methanol” is a compound with the CAS Number: 313535-18-1 and a molecular weight of 191.23 . It is a solid at ambient temperature .


Synthesis Analysis

While specific synthesis methods for “(5-Methoxy-1-methyl-1H-indol-3-yl)methanol” were not found, indole derivatives have been synthesized for various biological activities . For example, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride to afford 1-(phenylsulfonyl)indole and 5-methoxy-1-(phenylsufonyl)indole .


Molecular Structure Analysis

The InChI code for “(5-Methoxy-1-methyl-1H-indol-3-yl)methanol” is 1S/C11H13NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-6,13H,7H2,1-2H3 . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“(5-Methoxy-1-methyl-1H-indol-3-yl)methanol” is a solid at ambient temperature . It is white to light brownish crystalline powder .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Antiproliferative Activities

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .

Vibrational and Electronic Properties

A combined experimental and theoretical study on vibrational and electronic properties of “(5-Methoxy-1-methyl-1H-indol-3-yl)methanol” has been conducted . This includes the Mulliken charge distribution of MIMIM calculated by B3LYP and PBEPBE methods .

Synthesis of Alkaloids

Indoles are a significant heterocyclic system in alkaloids . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302+H312+H332;H315;H319;H335. The precautionary statements include P280;P305+P351+P338 .

Future Directions

Indole derivatives, such as “(5-Methoxy-1-methyl-1H-indol-3-yl)methanol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

properties

IUPAC Name

(5-methoxy-1-methylindol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQDLZHDCWLFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-1-methyl-1H-indol-3-yl)methanol

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